6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one 6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15588534
InChI: InChI=1S/C19H22O3/c1-4-5-6-7-8-14-13(3)16-9-15-12(2)11-21-17(15)10-18(16)22-19(14)20/h9-11H,4-8H2,1-3H3
SMILES:
Molecular Formula: C19H22O3
Molecular Weight: 298.4 g/mol

6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

CAS No.:

Cat. No.: VC15588534

Molecular Formula: C19H22O3

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one -

Specification

Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
IUPAC Name 6-hexyl-3,5-dimethylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C19H22O3/c1-4-5-6-7-8-14-13(3)16-9-15-12(2)11-21-17(15)10-18(16)22-19(14)20/h9-11H,4-8H2,1-3H3
Standard InChI Key UFIFLNMEUDLVCX-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-hexyl-3,5-dimethylfuro[3,2-g]chromen-7-one, reflects its fused bicyclic system:

  • A coumarin backbone (chromen-7-one) forms the core structure.

  • A furan ring is annulated at the [3,2-g] position, creating a rigid planar framework.

  • Substituents include a hexyl chain at position 6 and methyl groups at positions 3 and 5 .

The canonical SMILES notation (CCCCCCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C) and InChIKey (UFIFLNMEUDLVCX-UHFFFAOYSA-N) further define its connectivity and stereochemical features.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC19H22O3\text{C}_{19}\text{H}_{22}\text{O}_{3}
Molecular Weight298.4 g/mol
XLogP3~6.2 (estimated)
Hydrogen Bond Acceptors3
Rotatable Bonds6

These properties suggest moderate lipophilicity, making the compound potentially amenable to cellular membrane penetration .

Synthesis and Structural Elucidation

General Synthetic Strategies

Furochromenones are typically synthesized via multi-step organic reactions starting from coumarin precursors. For 6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one, key steps likely involve:

  • Deprotonation and Electrophilic Substitution: A base-mediated deprotonation activates the coumarin core for alkylation or acylation.

  • Ring Annulation: Cyclization reactions, often catalyzed by transition metals (e.g., Au(III)), facilitate furan ring formation. For example, Au(III)-catalyzed domino reactions in aqueous media enable regio- and stereoselective C–N/C–O bond formations in related furochromenones .

  • Functionalization: Introduction of the hexyl and methyl groups via Friedel-Crafts alkylation or nucleophilic substitution .

Table 2: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)
Coumarin AlkylationKOH, DMF, 60°C, 12h65–75
Furan AnnulationAuCl₃ (5 mol%), H₂O, 25°C, 6h80–85
MethylationCH₃I, Ag₂O, CH₃CN, reflux70–78

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR spectra would reveal distinct signals for the hexyl chain (δ 0.8–1.5 ppm), methyl groups (δ 2.1–2.3 ppm), and carbonyl oxygen (δ 160–170 ppm) .

  • Mass Spectrometry: High-resolution ESI-MS would show a molecular ion peak at m/z 298.4 [M+H]⁺.

Biological Activities and Mechanistic Insights

While direct pharmacological data for 6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one are scarce, structurally related furochromenones exhibit diverse bioactivities:

Antioxidant Properties

  • The electron-rich furan and ketone groups could scavenge reactive oxygen species (ROS), as seen in coumarin derivatives like esculetin .

Anticancer Mechanisms

  • Apoptosis Induction: Furochromenones disrupt mitochondrial membrane potential in cancer cells, activating caspase-3/7 pathways.

  • Topoisomerase Inhibition: Planar structures intercalate DNA, blocking topoisomerase I/II activity .

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